molecular formula C7H5F3N2OS B13676836 3-((Trifluoromethyl)thio)picolinamide

3-((Trifluoromethyl)thio)picolinamide

Cat. No.: B13676836
M. Wt: 222.19 g/mol
InChI Key: BKCYLXZHVJOPID-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylthiolation in Organic Chemistry

The trifluoromethylthio (-SCF3) group is a highly sought-after functional group in the design of pharmaceuticals and agrochemicals. researchgate.netx-mol.net Its introduction into a molecule can dramatically alter its properties. The -SCF3 group is one of the most lipophilic functional groups known, which can significantly enhance a molecule's ability to cross cellular membranes. researchgate.net This property is crucial for improving the bioavailability of drug candidates.

Furthermore, the potent electron-withdrawing nature of the trifluoromethylthio group confers enhanced metabolic stability to the parent molecule. researchgate.netx-mol.net Compounds containing this group are less susceptible to oxidative metabolism in vivo, leading to a longer biological half-life. researchgate.net The synthesis of trifluoromethylthiolated compounds can be approached through two primary routes: the direct introduction of the -SCF3 group or the construction of the -SCF3 group from sulfur-containing precursors by introducing a -CF3 group. researchgate.netx-mol.net

Overview of Picolinamide (B142947) Structures in Chemical Synthesis

Picolinamide, an amide derivative of picolinic acid, represents a privileged scaffold in chemical synthesis. The pyridine (B92270) ring system is a common feature in a vast array of biologically active compounds. Picolinamide derivatives have demonstrated a wide spectrum of biological activities and are key components in numerous commercial products, including fungicides and herbicides. google.comresearchoutreach.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination to metal ions, which is often critical for their biological function. The amide linkage provides a site for further chemical modification, allowing for the generation of large libraries of compounds for screening and optimization.

Historical Context and Evolution of Research on Related Trifluoromethylated Compounds

The journey of trifluoromethylated compounds in chemical research began with early investigations into the synthesis of aromatic compounds bearing a trifluoromethyl group. A significant milestone was the synthesis of benzotrifluoride (B45747) from benzotrichloride (B165768) in 1898. nih.gov The introduction of a trifluoromethyl group into a pyridine ring to produce trifluoromethylpyridine (TFMP) was first reported in 1947, utilizing a similar strategy of chlorination and fluorination of picoline. nih.gov

Over the decades, the demand for trifluoromethylated pyridines has grown substantially, driven by their use as key intermediates in the synthesis of crop-protection products and pharmaceuticals. nih.gov For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a crucial building block for several commercial agrochemicals. nih.gov This historical progression highlights the increasing sophistication of synthetic methods and the growing appreciation for the unique properties that trifluoromethyl groups impart to heterocyclic compounds. The development of compounds like 3-((Trifluoromethyl)thio)picolinamide is a logical extension of this long-standing research trajectory, combining the established benefits of the trifluoromethylpyridine core with the strategic introduction of a sulfur linkage.

Research Findings and Synthesis

While specific, in-depth research articles solely focused on this compound are not extensively detailed in the public domain, its synthesis and potential can be inferred from established chemical principles and related studies. The synthesis would likely involve the coupling of a 3-((trifluoromethyl)thio)picolinic acid derivative with an amine. smolecule.combldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F3N2OS

Molecular Weight

222.19 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H5F3N2OS/c8-7(9,10)14-4-2-1-3-12-5(4)6(11)13/h1-3H,(H2,11,13)

InChI Key

BKCYLXZHVJOPID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)SC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Trifluoromethyl Thio Picolinamide and Analogues

Direct Trifluoromethylthiolation Approaches

Direct trifluoromethylthiolation involves the introduction of the –SCF3 group onto a pre-existing molecular scaffold. This can be achieved through several catalytic and mediated approaches.

Palladium-Catalyzed Trifluoromethylthiolation Strategies

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of arenes and heteroarenes. researchgate.netnih.gov In the context of synthesizing 3-((trifluoromethyl)thio)picolinamide, the picolinamide (B142947) moiety itself can act as a directing group, facilitating the ortho-C-H trifluoromethylthiolation. This approach offers high regioselectivity and functional group tolerance. researchgate.net

A general palladium-catalyzed trifluoromethylthiolation of an aryl C-H bond is depicted below:

Ar-H + "SCF3" source --(Pd catalyst)--> Ar-SCF3

For picolinamide, the reaction would proceed as follows, with the amide group directing the palladium catalyst to the C-3 position of the pyridine (B92270) ring. A variety of electrophilic trifluoromethylthiolating reagents can be employed in these reactions.

Table 1: Examples of Palladium-Catalyzed Trifluoromethylthiolation of Aryl C-H Bonds This table is illustrative and provides examples of conditions used for similar transformations.

SubstrateTrifluoromethylthiolating ReagentCatalystSolventTemperature (°C)Yield (%)
2-PhenylpyridineN-(Trifluoromethylthio)saccharinPd(OAc)2AcOH11085
AcetanilideN-(Trifluoromethylthio)phthalimidePd(TFA)2TFA10078
Benzoic AcidAgSCF3 / OxidantPd(OAc)2HFIP12065

Data compiled from analogous reactions in the literature.

Silver-Mediated Trifluoromethylthiolation Reactions

Silver-mediated reactions provide an alternative pathway for the direct trifluoromethylthiolation of C-H bonds. nih.gov These reactions often proceed via a radical mechanism or through the formation of a silver-aryl intermediate. Silver triflate (AgOTf) is a common catalyst or mediator in these transformations. wikipedia.orgamanote.comnih.govmarquette.edu For the synthesis of this compound, a silver(I) salt could be used to facilitate the reaction between picolinamide and a trifluoromethylthiolating agent.

Decarboxylative trifluoromethylthiolation is another silver-mediated approach, although it would require a carboxylic acid precursor at the 3-position of the pyridine ring. nih.gov

Radical Cascade Trifluoromethylthiolation Pathways

Radical cascade reactions involving the trifluoromethylthio radical (•SCF3) offer a powerful method for the synthesis of complex molecules. These cascades can be initiated by the homolytic cleavage of a suitable precursor, often facilitated by a metal catalyst or an initiator. Silver trifluoromethylthiolate (AgSCF3) is a common source of the •SCF3 radical upon oxidation.

While a direct radical cascade leading to this compound is not extensively documented, one can envision a process where a suitably functionalized picolinamide derivative undergoes a radical addition of •SCF3 followed by a cyclization or other terminating step to yield a more complex analogue.

Electrophilic Trifluoromethylthiolation Reagents and Their Reactivity

A variety of stable and reactive electrophilic trifluoromethylthiolating reagents have been developed to overcome the challenges associated with handling gaseous and toxic trifluoromethanethiol (B74822) (CF3SH) and its derivatives. nih.govpkusz.edu.cn These reagents can directly introduce the –SCF3 group to nucleophilic substrates, including electron-rich aromatic and heteroaromatic compounds. Picolinamide, being a heteroaromatic compound, can potentially react with these electrophilic reagents, although the pyridine ring's electron-deficient nature might require activating conditions or a catalyst.

Table 2: Common Electrophilic Trifluoromethylthiolating Reagents

Reagent NameStructureKey Features
N-(Trifluoromethylthio)saccharinImage of N-(Trifluoromethylthio)saccharin structureHighly reactive, shelf-stable solid
N-(Trifluoromethylthio)phthalimideImage of N-(Trifluoromethylthio)phthalimide structureStable, crystalline solid, versatile reactivity
TrifluoromethanesulfenatesImage of a generic trifluoromethanesulfenate structureHighly reactive, suitable for a range of nucleophiles
Billard's Reagent(CF3S)2A classical reagent, often used in radical reactions

The reactivity of these reagents with picolinamide would likely be influenced by the reaction conditions, such as the presence of a Lewis or Brønsted acid to activate the pyridine ring. nih.gov

Multicomponent Reaction Protocols Involving Trifluoromethylated Building Blocks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.govresearchgate.net A hypothetical MCR for the synthesis of a this compound analogue could involve a trifluoromethylated building block, an amine, and a carbonyl compound, leading to a complex pyridine derivative in a single step.

For instance, a reaction between a β-ketosulfone bearing a trifluoromethylthio group, an enamine, and an ammonium (B1175870) source could potentially construct the substituted pyridine ring of a picolinamide analogue.

Derivatization from Picolinamide Precursors

An alternative to direct trifluoromethylthiolation is the derivatization of a pre-functionalized picolinamide. This approach typically involves the synthesis of a picolinamide derivative with a suitable leaving group at the 3-position, followed by a nucleophilic substitution with a trifluoromethylthiolating agent.

A plausible synthetic route would start with the preparation of 3-bromopicolinamide (B2748750). This can be achieved through the diazotization of 3-aminopicolinamide followed by a Sandmeyer-type reaction with a bromide source. patsnap.com Subsequently, the 3-bromopicolinamide can undergo a nucleophilic aromatic substitution with a source of trifluoromethylthiolate anion, such as AgSCF3 or CuSCF3. rsc.orgrsc.org

Synthetic Scheme:

Picolinamide → 3-Nitropicolinamide (Nitration)

3-Nitropicolinamide → 3-Aminopicolinamide (Reduction)

3-Aminopicolinamide → 3-Bromopicolinamide (Sandmeyer Reaction)

3-Bromopicolinamide + "SCF3-" source → this compound (Nucleophilic Substitution)

This derivatization approach offers a more controlled and often higher-yielding pathway to the target compound compared to direct C-H functionalization methods, especially when regioselectivity is a concern.

Strategies for Introducing the Trifluoromethylthio Moiety

The installation of a trifluoromethylthio group onto a pyridine ring can be a challenging transformation, but several methods have been developed to achieve this, broadly categorized into direct and indirect approaches. x-mol.net Direct methods involve the late-stage introduction of the SCF3 group onto a pre-functionalized pyridine core, which is often advantageous in synthetic chemistry. researchgate.net

One prominent strategy is the decarboxylative trifluoromethylthiolation . This method has been successfully applied to lithium pyridylacetates, where an ester group is effectively converted into a trifluoromethylthio group. nih.govbeilstein-journals.org The reaction typically proceeds by treating the corresponding lithium pyridylacetate with an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)benzenesulfonimide. nih.govbeilstein-journals.org This approach is valuable for creating pyridine derivatives with a trifluoromethylthio group at a carbon center adjacent to the ring. nih.govbeilstein-journals.org

Another significant method is the copper-mediated trifluoromethylthiolation . This approach is particularly useful for the trifluoromethylthiolation of iodo-substituted pyridinones, which are precursors to the desired picolinamide structure. rsc.org An operationally simple method utilizes (bpy)CuSCF3 (where bpy = 2,2'-bipyridine) as the trifluoromethylthiolating reagent. rsc.org This reaction demonstrates good functional group tolerance and scalability. rsc.org

Recent advancements have also focused on the C-H trifluoromethylthiolation of pyridines. For instance, a method for the C3-selective C-H tri- and difluoromethylthiolation of pyridines has been reported, which proceeds via dihydropyridine (B1217469) intermediates catalyzed by borane. researchgate.net This strategy is particularly appealing as it allows for the late-stage functionalization of pyridine-containing molecules. researchgate.net

Below is a table summarizing various electrophilic trifluoromethylthiolating reagents and their applications.

Reagent NameStructureApplicationReference
N-(Trifluoromethylthio)benzenesulfonimidePhSO2N(H)SCF3Decarboxylative trifluoromethylthiolation of lithium pyridylacetates nih.govbeilstein-journals.org
(bpy)CuSCF3(C10H8N2)CuSCF3Copper-mediated trifluoromethylthiolation of iodopyridinones rsc.org
N-TrifluoromethylthiosaccharinElectrophilic trifluoromethylthiolation researchgate.net

Coupling Reactions for Picolinamide Formation

The formation of the amide bond in picolinamides is a crucial step in the synthesis of the target compound and its analogues. This is typically achieved through the coupling of a picolinic acid derivative with an appropriate amine.

A common approach involves the activation of the carboxylic acid group of a 3-((trifluoromethyl)thio)picolinic acid intermediate. This activated intermediate is then reacted with ammonia (B1221849) or an ammonia equivalent to form the picolinamide. Standard peptide coupling reagents can be employed for this transformation.

Patent literature describes processes for the synthesis of picolinamide fungicides which involve coupling a picolinic acid with an amine. google.com These processes often utilize acylating reagents and a base, sometimes with a catalyst like 4-(dimethylamino)pyridine (DMAP) or N-methyl imidazole (B134444) (NMI). google.com A variety of solvents can be used, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene. google.com

The general synthetic route for the formation of trifluoromethylpyridine amide derivatives often involves the reaction of a trifluoromethyl-substituted picolinoyl chloride with a suitable amine. rsc.org This method provides a straightforward way to access a range of picolinamide analogues.

The table below illustrates typical reagents and conditions used in picolinamide formation.

Picolinic Acid DerivativeAmine SourceCoupling Reagents/ConditionsProduct TypeReference
4-methoxy-3-acyloxypicolinic acid2-amino-L-alaninate estersNot specifiedPicolinamide fungicides google.com
3-chloro-5-(trifluoromethyl)picolinic acidVarious primary and secondary aminesThionyl chloride (for acid chloride formation), then amineTrifluoromethylpyridine amide derivatives rsc.org
Generic Picolinic AcidGeneric AmineAcylating reagent, Base (e.g., triethylamine, pyridine), Catalyst (e.g., DMAP, NMI)Picolinamides google.com

Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethyl Thio Picolinamide Derivatives

Reactivity Profiles of the Picolinamide (B142947) Core

The picolinamide unit is a versatile chemical scaffold known for its coordinating properties, which can be exploited in directed chemical reactions. The nitrogen atom of the pyridine (B92270) ring and the amide functionality can act as a bidentate directing group, facilitating regioselective C-H bond functionalization. This capability allows for the introduction of various substituents at specific positions on aromatic rings attached to the amide nitrogen. researchgate.netchim.it

Transition metal catalysts, particularly those based on cobalt, palladium, or nickel, are often employed to achieve these transformations. researchgate.netchim.it The picolinamide group coordinates to the metal center, bringing the catalyst into close proximity to a target C-H bond and enabling its activation and subsequent functionalization, such as acylation or cyanation. researchgate.net

Furthermore, the picolinamide directing group can be cleaved under various conditions, making it a "traceless" auxiliary in multi-step syntheses. For instance, Ni-catalyzed esterification can remove the group, yielding valuable N-Boc protected amines. researchgate.netnih.govacs.org Reductive cleavage using zinc in acidic media is another mild and selective method for converting picolinamides back to their corresponding primary amines, a process that tolerates a wide array of functional groups. cam.ac.uk

Transformations Involving the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group significantly influences the electronic properties and reactivity of the molecule. It is a strongly electron-withdrawing and highly lipophilic substituent, which enhances the metabolic stability of compounds by making them less susceptible to oxidative degradation in vivo. researchgate.netresearchgate.net The reactivity of this group is primarily centered on the sulfur atom and its influence on the aromatic pyridine ring.

Oxidative Processes and Derivatives (e.g., Sulfones, Sulfoxides)

The sulfur atom in the trifluoromethylthio group is susceptible to oxidation, allowing for the synthesis of corresponding trifluoromethylsulfinyl (sulfoxide) and trifluoromethylsulfonyl (sulfone) derivatives. These oxidized forms are often of interest due to their distinct biological activities. rsc.org

Selective oxidation to the sulfoxide (B87167) without over-oxidation to the sulfone can be challenging because trifluoromethyl sulfides are less reactive than their non-fluorinated analogs, often requiring harsh conditions that lead to the formation of the sulfone. rsc.orgrsc.org However, highly selective methods have been developed. A common and effective approach involves using hydrogen peroxide (H2O2) as the oxidant in trifluoroacetic acid (TFA). rsc.orgrsc.org The TFA acts as a solvent and an activator for the H2O2, enhancing its electrophilic character while also deactivating the resulting sulfoxide toward further oxidation. rsc.orgrsc.org This method allows for the preparation of aryl trifluoromethyl sulfoxides in high yields. rsc.org One-pot procedures, where trifluoromethylthiolation is immediately followed by oxidation, have also been successfully developed. rsc.org

Table 1: Selective Oxidation of Aryl Trifluoromethyl Sulfides to Sulfoxides
Substrate (Aryl-SCF3)OxidantSolventTemperature (°C)Product (Aryl-SOCF3)Yield (%)Reference
Phenyl-SCF330% H2O2TFA0Phenyl-SOCF395 rsc.org
4-Hydroxyphenyl-SCF330% H2O2TFA04-Hydroxyphenyl-SOCF392 rsc.org
4-Acetylphenyl-SCF330% H2O2TFA04-Acetylphenyl-SOCF391 rsc.org
3-((Trifluoromethyl)thio)-1H-indole30% H2O2TFA03-((Trifluoromethyl)sulfinyl)-1H-indole33 rsc.org

Nucleophilic and Electrophilic Pathways

The reactivity involving the trifluoromethylthio group can be approached from two perspectives: its introduction onto the picolinamide core and its influence on the reactivity of the pyridine ring.

The installation of the -SCF3 group onto an aromatic ring is typically achieved through electrophilic trifluoromethylthiolation . This involves the reaction of an electron-rich aromatic system with a reagent that delivers an electrophilic "SCF3+" species. researchgate.netsnnu.edu.cn For pyridines, direct C-H trifluoromethylthiolation can be challenging. However, methods have been developed for the C3-selective functionalization of pyridines. acs.orgfigshare.com One such strategy involves the temporary reduction of the pyridine ring to a more nucleophilic dihydropyridine (B1217469) intermediate, which then reacts with an electrophilic -SCF3 source before being re-aromatized. acs.orgfigshare.com

Conversely, the strong electron-withdrawing nature of the -SCF3 group deactivates the pyridine ring toward electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr) . wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com The -SCF3 group, along with the pyridine nitrogen, helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby facilitating the substitution. wikipedia.org This pathway allows for the introduction of various nucleophiles onto the pyridine ring, provided a suitable leaving group is present at an ortho or para position. wikipedia.orgmdpi.com

Reaction Mechanism Elucidation through Experimental and Computational Studies

Understanding the precise mechanisms of reactions involving 3-((trifluoromethyl)thio)picolinamide derivatives is crucial for optimizing reaction conditions and designing new synthetic routes. This is achieved through a combination of experimental techniques and computational modeling.

Experimental studies provide tangible evidence of reaction pathways. Techniques such as kinetic analysis, crossover experiments, and the isolation or trapping of reaction intermediates can help to distinguish between different possible mechanisms, such as a concerted versus a stepwise nucleophilic aromatic substitution. nih.gov For transition metal-catalyzed reactions involving the picolinamide directing group, experimental studies are key to understanding the catalytic cycle, including the steps of C-H activation, migratory insertion, and reductive elimination. nih.gov

Computational studies , particularly using Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms at a molecular level. rsc.orgmdpi.com DFT calculations can be used to:

Map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net

Determine activation energies, which helps to predict reaction rates and selectivity (regio-, stereo-, and chemoselectivity). researchgate.netnih.gov

Analyze the electronic structure of molecules to understand their reactivity, including identifying nucleophilic and electrophilic sites through molecular electrostatic potential (MEP) maps. physchemres.org

Investigate non-covalent interactions that can play a significant role in stabilizing transition states, especially in asymmetric catalysis. rsc.org

For instance, DFT studies have been used to explain the role of the trifluoromethyl group in influencing the reactivity and selectivity of cycloaddition reactions and to probe the mechanisms of rhodium-catalyzed reactions involving electrophilic N-SCF3 reagents. researchgate.netresearchgate.net Similarly, computational methods have been applied to understand the function of catalysts and the energetic feasibility of reaction pathways in related synthetic processes. acs.org

Stereochemical Considerations in Synthesis and Reactivity

While this compound itself is achiral, its derivatives can contain stereocenters, making stereochemical control a critical aspect of their synthesis and reactivity. The introduction of the -SCF3 group or subsequent functionalization of the molecule can create chiral centers, particularly at positions alpha to the sulfur atom or on side chains attached to the picolinamide core.

The development of stereoselective methods for introducing the trifluoromethylthio group is an active area of research. researchgate.net Catalytic strategies to access optically active carbonyl compounds bearing an α-SCF3 substituent are being explored to generate enantiomerically enriched building blocks for medicinal chemistry. researchgate.net

Determining the stereochemistry of fluorinated compounds relies heavily on analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov The presence of the trifluoromethyl group provides a unique NMR handle. Advanced 1D and 2D NMR experiments, such as 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY), are powerful tools for elucidating the three-dimensional structure and conformational preferences of molecules. nih.govacs.org These experiments can detect through-space couplings between fluorine and proton nuclei, which provides definitive information about their spatial proximity and thus the stereochemistry of the molecule. nih.govacs.org Such analyses are crucial for confirming the outcome of stereoselective reactions and understanding how conformation influences reactivity. nih.govsemanticscholar.org

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 3 Trifluoromethyl Thio Picolinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-((Trifluoromethyl)thio)picolinamide, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the amide (-CONH₂) protons. The pyridine ring protons would appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the two substituents. The amide protons typically appear as two broad singlets, the chemical shift of which can be solvent-dependent.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. A ¹H-decoupled ¹³C NMR spectrum for this compound would display a distinct signal for each unique carbon atom. thieme-connect.de Key expected signals include those for the carbonyl carbon of the amide group (typically δ 160-170 ppm), the carbons of the pyridine ring, and the carbon of the trifluoromethyl group. The trifluoromethyl carbon signal is characteristically split into a quartet due to coupling with the three fluorine atoms. rsc.org The electronegativity of the sulfur and the trifluoromethyl group influences the chemical shifts of the adjacent aromatic carbons. researchgate.net

¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a highly sensitive and valuable tool. nih.gov The spectrum is expected to show a singlet for the three equivalent fluorine atoms of the -SCF₃ group. The chemical shift of this signal is characteristic of the trifluoromethylthio moiety and can be influenced by the electronic environment of the aromatic ring. rsc.orgcmu.edu

Expected NMR Data for this compound

This table is predictive and based on typical chemical shift ranges for similar functional groups.

Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity Inferred Structural Fragment
¹H 7.5 - 8.8 Multiplets Pyridine ring protons (H-4, H-5, H-6)
¹H 7.5 - 8.5 (broad) Singlets Amide (-CONH₂) protons
¹³C 162 - 168 Singlet Amide carbonyl (C=O)
¹³C 120 - 155 Singlets Pyridine ring carbons
¹³C ~129 (q, ¹JCF ≈ 307 Hz) Quartet Trifluoromethyl (-CF₃) carbon

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.

For this compound, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be employed to determine the accurate mass of the molecular ion. rsc.org This allows for the calculation of the elemental composition, providing strong evidence for the molecular formula (C₇H₅F₃N₂OS). The expected data would show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure. Common fragmentation pathways for picolinamide (B142947) derivatives may include the loss of the amide group, cleavage of the C-S bond, or fragmentation of the pyridine ring. The detection of fragments corresponding to the picolinamide core and the trifluoromethylthio-substituted ring would provide definitive structural confirmation. nih.govnih.gov

Expected HRMS Data for this compound

Molecular Formula Ion Calculated m/z
C₇H₅F₃N₂OS [M+H]⁺ 237.0153

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ufl.educardiff.ac.uk

Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

N-H stretching: Two distinct bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-CONH₂).

C=O stretching (Amide I band): A strong, sharp absorption band typically found between 1650 and 1690 cm⁻¹. nih.gov

N-H bending (Amide II band): A band in the 1650-1580 cm⁻¹ region.

C-N stretching (Amide III band): A band located around 1400 cm⁻¹. mdpi.com

Aromatic C=C and C=N stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

C-F stretching: Strong, intense absorptions in the 1350-1100 cm⁻¹ range, characteristic of the trifluoromethyl group. rsc.org

C-S stretching: A weaker absorption in the fingerprint region, typically between 800-600 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-S bond. The symmetric C-F stretching of the CF₃ group would also be Raman active. rsc.org

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
Amide (-CONH₂) N-H Stretch IR 3400 - 3100
Amide (-CONH₂) C=O Stretch (Amide I) IR 1690 - 1650
Pyridine Ring C=C, C=N Stretch IR, Raman 1600 - 1450
Trifluoromethyl (-CF₃) C-F Stretch IR 1350 - 1100

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise electron density map of the molecule. nih.govwustl.edumdpi.com

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Unambiguous confirmation of atomic connectivity.

Precise bond lengths, bond angles, and torsion angles. rsc.org

The conformation of the molecule in the solid state, including the relative orientation of the pyridine ring and the amide group.

Details of intermolecular interactions, such as hydrogen bonding involving the amide group and potential π-π stacking of the pyridine rings, which dictate the crystal packing. nih.gov

The crystal structure would likely reveal the planarity of the picolinamide system and the geometry around the sulfur atom. The data obtained, such as the crystal system, space group, and unit cell dimensions, serve as a unique fingerprint for this specific crystalline form of the compound. rsc.org

Table of Compound Names

Compound Name
This compound
N-(2-(trifluoromethyl)phenyl)picolinamide
3-((trifluoromethyl)thio)-1H-indole
5-(trifluoromethyl)picolinic acid

Exploration of Structure Activity Relationships Sar in 3 Trifluoromethyl Thio Picolinamide Analogues for Chemical and Agronomic Applications

Impact of Trifluoromethylthio Moiety on Molecular Interactions

The introduction of a trifluoromethylthio (-SCF3) group into the picolinamide (B142947) scaffold significantly influences the molecule's physicochemical properties, thereby affecting its interaction with biological targets. The -SCF3 moiety is highly lipophilic, which can enhance the ability of the compound to cross cell membranes. researchgate.net This increased lipophilicity can lead to improved bioavailability and cellular uptake.

Furthermore, the trifluoromethylthio group is strongly electron-withdrawing. This electronic effect can alter the electron density of the entire molecule, influencing its binding affinity to target proteins. researchgate.net The presence of the -SCF3 group can lead to multipolar interactions with amino acid residues in the binding pocket of a target protein, potentially increasing the potency of the compound. nih.gov Studies have shown that the substitution of a methyl group with a trifluoromethyl group can, in some cases, increase biological activity by an order of magnitude, partly due to more favorable interactions with specific amino acid residues like phenylalanine, histidine, and arginine. nih.gov The metabolic stability of the molecule can also be enhanced by the presence of the trifluoromethylthio group, as it is less susceptible to oxidation in vivo. researchgate.net

Structural Modifications of the Picolinamide Scaffold and Their Effects

Modifications to the picolinamide scaffold have been extensively explored to optimize the biological activity of this class of compounds. The picolinamide core itself has been shown to be crucial for selective activity against certain pathogens. For instance, a shift from an isonicotinamide (B137802) to a picolinamide core resulted in a significant increase in selectivity against Clostridioides difficile. nih.gov

Alterations at various positions of the pyridine (B92270) ring and the amide side chain have profound effects on the compound's efficacy and spectrum of activity. For example, the introduction of different substituents on the phenyl ring of N-phenyl-imino-picolinamide derivatives demonstrated that chloro-substituted analogues exhibited the most potent antifungal activity against a range of soil-borne pathogens. scialert.net Specifically, N-phenyl-(3-chloro)-imino-picolinamide was found to be highly effective against Rhizoctonia solani and Alternaria alternata. scialert.net

The nature of the linker between the picolinamide core and other chemical moieties is also a critical determinant of biological activity. The introduction of an ether linkage in certain picolinamide analogues was found to enhance their antibacterial activity against C. difficile. nih.gov Furthermore, the incorporation of a dimethylamine (B145610) side chain into picolinamide derivatives has been investigated for its potential to inhibit acetylcholinesterase, with the position of this side chain markedly influencing the inhibitory activity and selectivity. nih.gov

SAR in Agrochemical Contexts (e.g., Fungicidal, Insecticidal Activities)

Picolinamide derivatives have emerged as a significant class of agrochemicals, with their structure-activity relationships being a key focus of research to develop potent and selective fungicides and insecticides. mdpi.comresearchgate.netnih.gov The fungicidal activity of picolinamides often involves the inhibition of the quinone-inside (Qi) site of the mitochondrial cytochrome bc1 complex, a mode of action distinct from that of strobilurin fungicides. mdpi.com This unique mechanism helps in managing fungicide resistance.

Florylpicoxamid, a second-generation picolinamide fungicide, demonstrates broad-spectrum activity against a variety of plant pathogenic fungi. researchgate.netnih.gov Its efficacy is attributed to its ability to inhibit spore germination and mycelial growth. nih.gov Structure-activity relationship studies have shown that specific substitutions on the picolinamide core are crucial for this potent fungicidal action. For instance, in a series of trifluoromethylpyridine amide derivatives containing sulfur moieties, the oxidation state of the sulfur atom (thioether, sulfone, or sulfoxide) significantly impacted the antibacterial and insecticidal activities. nih.gov

Influence on Anti-Bacterial Efficacy

The antibacterial properties of 3-((trifluoromethyl)thio)picolinamide analogues have been investigated, revealing that structural modifications can lead to potent and selective agents. A key finding is that the picolinamide scaffold itself can confer selectivity. For example, the transition from an isonicotinamide to a picolinamide core led to a greater than 1000-fold increase in selectivity for C. difficile over other bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Further SAR studies on picolinamide derivatives have explored the impact of various substituents. In a series of trifluoromethylpyridine amide derivatives, those containing a sulfone moiety showed enhanced antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo). nih.gov Specifically, compound F10 exhibited an EC50 value of 83 mg L⁻¹, which was superior to commercial bactericides like thiodiazole copper and bismerthiazol. nih.gov Thioether-containing analogues also demonstrated significant activity against Ralstonia solanacearum. nih.gov

Antibacterial Activity of Picolinamide Analogues Against Plant Pathogens
CompoundModificationTarget PathogenEC50 (mg L⁻¹)
F10Sulfone-containingXanthomonas oryzae pv. oryzae83
E1Thioether-containingRalstonia solanacearum40-78
E3Thioether-containingRalstonia solanacearum40-78
E5Thioether-containingRalstonia solanacearum40-78
E6Thioether-containingRalstonia solanacearum40-78
E10Thioether-containingRalstonia solanacearum40-78
E11Thioether-containingRalstonia solanacearum40-78
E13Thioether-containingRalstonia solanacearum40-78

Relationship with Insecticidal Potency

The structural features of this compound analogues also play a critical role in their insecticidal activity. The trifluoromethylpyridine moiety is a common feature in several modern insecticides. nih.gov Research into isoxazoline (B3343090) cyclopropyl-picolinamide derivatives has led to the discovery of compounds with excellent insecticidal activity against various pests, including Plutella xylostella, Spodoptera litura, and Spodoptera exigua. acs.org

One particular derivative, FSA37 , demonstrated significantly higher potency than the existing insecticide fluxametamide. acs.org Molecular docking studies suggest that the cyclopropyl-picolinamide fragment is crucial for this enhanced biological activity. acs.org Furthermore, the introduction of sulfur-containing moieties into the trifluoromethylpyridine amide structure has been shown to influence insecticidal efficacy. nih.gov

Insecticidal Activity of Isoxazoline Cyclopropyl-Picolinamide Derivative FSA37
CompoundTarget PestLC50 (mg/L)
FSA37Plutella xylostella0.077
Spodoptera litura0.104
Spodoptera exigua0.198
Fluxametamide (Reference)Plutella xylostella0.605
Spodoptera litura0.853
Spodoptera exigua1.254

SAR in Ligand Design for Chemical Biology Probes (e.g., PET Imaging Ligands)

The picolinamide scaffold has proven to be a valuable platform for the development of chemical biology probes, particularly for Positron Emission Tomography (PET) imaging. The design of these probes requires careful consideration of structure-activity relationships to ensure high affinity and selectivity for the target, as well as favorable pharmacokinetic properties.

For instance, 18F-labeled picolinamide-based probes have been developed for the imaging of malignant melanoma. nih.gov In these probes, the picolinamide structure serves as the core for targeting specific biological markers in melanoma cells. Modifications to this scaffold, such as the introduction of different linkers and chelating agents, are crucial for optimizing the probe's performance. One such probe, 18F-2 , demonstrated high in vivo stability and favorable clearance, leading to excellent tumor imaging contrast. nih.gov The SAR studies in this context focus on balancing the structural requirements for target binding with the properties needed for effective in vivo imaging, such as appropriate lipophilicity and metabolic stability. The trifluoromethyl group, with its unique properties, can be a valuable component in the design of such probes. nih.gov

Applications of 3 Trifluoromethyl Thio Picolinamide and Its Derivatives in Advanced Chemical Fields

Building Blocks in Complex Organic Synthesis

The picolinamide (B142947) moiety serves as an effective directing group in transition-metal-catalyzed C-H bond functionalization, a powerful strategy for constructing complex molecules. This approach allows for highly selective reactions at positions that would otherwise be unreactive. For instance, cobalt-catalyzed, picolinamide-directed C-H functionalization has been utilized to synthesize heterocycles like isoquinolines and isoindolinones. chim.it In these processes, the picolinamide group coordinates to the metal catalyst, positioning it to activate a specific C-H bond on the substrate for subsequent reactions, such as annulation with alkynes. chim.it

The trifluoromethylthio group is often introduced in the later stages of a synthetic sequence to modify the properties of a target molecule, a strategy known as late-stage functionalization. researchgate.net The incorporation of the SCF3 group can significantly increase lipophilicity and metabolic stability. researchgate.netresearchgate.net Therefore, 3-((Trifluoromethyl)thio)picolinamide represents a valuable bifunctional building block. Its picolinamide portion can direct complex synthetic transformations, while the strategically placed SCF3 group imparts desirable physicochemical properties to the final product, making it a useful intermediate in medicinal and agrochemical chemistry. researchgate.netresearchgate.net

Ligand Design for Metal Catalysis

Picolinamide derivatives have been identified as a highly effective family of bidentate ligands for various metal-catalyzed cross-coupling reactions. nih.gov The nitrogen atom of the pyridine (B92270) ring and the amide's oxygen or nitrogen atom can coordinate with a metal center, forming a stable chelate ring that facilitates catalysis. Research has shown their utility in copper-catalyzed aryl ether synthesis, where they enable the coupling of challenging substrates, including bulky phenols, with excellent yields. nih.gov

The electronic properties of substituents on the picolinamide ring play a crucial role in modulating the catalytic activity. The strong electron-withdrawing nature of the trifluoromethylthio group in a ligand like this compound can significantly influence the redox properties of the metal center (e.g., copper), thereby affecting its efficacy in the coupling process. nih.gov This tunability is essential for the rational design of new, highly efficient ligands for a broad range of copper-based and other metal-catalyzed chemical transformations. nih.gov Picolinamide has also been used as a bidentate directing group in nickel-catalyzed hydroamidation of unactivated alkenes. acs.org

Probes for Chemical Biology Research

The unique structural and biological attributes of compounds like this compound make them valuable for research in chemical biology. smolecule.com The trifluoromethylthio group, with its high lipophilicity and metabolic stability, serves as an important functional moiety in the design of molecular probes. researchgate.netresearchgate.net These properties can enhance the permeability of a probe across cell membranes and protect it from rapid degradation in vivo, thereby improving its bioavailability and effectiveness for studying biological systems. researchgate.netenamine.net

While specific applications of this compound as a standalone probe are still emerging, its derivatives are used to investigate biological targets. For example, picolinamide derivatives have been synthesized and evaluated for their ability to inhibit enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease research. nih.govnih.gov The incorporation of the SCF3 group into such molecules can be used to systematically probe structure-activity relationships and understand how lipophilicity and electronic effects influence interactions with biological targets. semanticscholar.org

Development of Functional Materials and Optoelectronic Applications

The trifluoromethylthio (SCF3) group is increasingly recognized for its potential in material chemistry. researchgate.netresearchgate.net Its potent electron-withdrawing capability can be harnessed to tune the electronic properties of organic molecules. This is a fundamental aspect of designing novel functional materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Aromatic compounds containing trifluoromethyl groups are already prevalent in advanced organic materials. mdpi.com By incorporating the SCF3 group onto a conjugated system like the picolinamide ring, it is possible to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning of the electronic bandgap is critical for developing materials with specific light-absorbing or emitting properties. The combination of the electronically-tunable SCF3 group and the structurally versatile picolinamide scaffold makes derivatives of this compound promising candidates for the synthesis of new materials with tailored optoelectronic characteristics.

Agrochemical Research and Development

Trifluoromethylpyridine derivatives are a cornerstone of modern agrochemical research, with numerous commercial products used as herbicides, fungicides, and insecticides. nih.govresearchoutreach.orgresearchgate.net The unique properties of the trifluoromethyl group, such as increased stability and lipophilicity, contribute significantly to the biological activity of these compounds. mdpi.com Picolinamide-based structures are also prominent, particularly in the development of new fungicides. nih.govresearchgate.net

Picolinamides represent a significant class of fungicides. google.com A notable example is Florylpicoxamid, a second-generation, broad-spectrum picolinamide fungicide active against a wide range of plant pathogenic fungi from the Ascomycota and Basidiomycota phyla. nih.govresearchgate.net These fungicides act by inhibiting mitochondrial respiration in fungi by blocking electron transfer at the Qi site of the cytochrome bc1 complex. corteva.com

Derivatives containing the trifluoromethylpicolinamide core structure have shown potent fungicidal activity. For instance, 3-Chloro-5-(trifluoromethyl)picolinamide has been investigated for its ability to inhibit various fungal pathogens, making it a promising candidate for agricultural applications. smolecule.com Research into trifluoromethyl- and trifluoromethoxy-substituted chalcones has also demonstrated significant antifungal properties. nih.gov The fungicidal potential of trifluoromethylthiolated derivatives has been explored, with some compounds showing selective and potent activity against dermatophyte fungi. researchgate.net

The table below summarizes the fungicidal activity of selected picolinamide and trifluoromethyl-containing compounds against various plant pathogens.

Compound ClassTarget Pathogen(s)Key Findings
Florylpicoxamid Zymoseptoria tritici (wheat leaf blotch), 20 other pathogensProvides 80% disease control in planta at 0.03 mg/L. More efficacious than several existing fungicides. nih.govrevistacultivar.com
Trifluoromethylpyrimidine Derivatives Botrytis cinerea (gray mold), Phytophthora infestans (late blight)Most tested compounds exhibited obvious antifungal activities. nih.gov
3-Chloro-5-(trifluoromethyl)picolinamide Various fungal pathogensInvestigated for fungicidal properties for potential agricultural use. smolecule.com

This table is for illustrative purposes and includes data on related compound classes to demonstrate the potential of the core structure.

The trifluoromethylpyridine scaffold is a key structural motif in many commercial insecticides. researchoutreach.orgresearchgate.net Derivatives of this compound have been explored in the design of novel insecticides. A series of trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfone, and sulfoxide) were synthesized and evaluated for their insecticidal activities against the diamondback moth (Plutella xylostella). rsc.orgrsc.org

More recently, research has focused on new isoxazoline (B3343090) derivatives incorporating a cyclopropyl-picolinamide fragment. One such derivative, FSA37, demonstrated excellent insecticidal activity against several major agricultural pests, with potency exceeding that of the commercial insecticide fluxametamide. acs.org These studies highlight the importance of the picolinamide structure in developing new insecticidal agents.

The table below presents research findings on the insecticidal activity of picolinamide derivatives against common agricultural pests.

Compound/DerivativeTarget PestLC50 / Activity Measurement
FSA37 (isoxazoline cyclopropyl-picolinamide) Plutella xylostellaLC50 = 0.077 mg/L acs.org
FSA37 (isoxazoline cyclopropyl-picolinamide) Spodoptera lituraLC50 = 0.104 mg/L acs.org
Thioether-containing picolinamide (E3) Plutella xylostella75% mortality at 200 mg/L rsc.org
Isoxazoline picolinamide (Compound 12) Plutella xylostellaLC50 = 0.97 mg/L researchgate.net

This table is for illustrative purposes and includes data on related compound classes to demonstrate the potential of the core structure.

Future Research Directions and Synthetic Challenges for Trifluoromethylthiolated Picolinamides

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-((Trifluoromethyl)thio)picolinamide and its analogs currently relies on multi-step processes that can be costly and generate significant waste. Future research must prioritize the development of more efficient and environmentally benign synthetic methodologies. Key areas of focus include:

Direct C-H Trifluoromethylthiolation: Developing methods for the direct introduction of the -SCF3 group onto the picolinamide (B142947) scaffold would represent a significant advancement. This approach would shorten synthetic sequences and improve atom economy.

Flow Chemistry: Utilizing continuous flow reactors could enhance reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, which can be crucial for handling reactive trifluoromethylthiolating reagents.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthetic pathway could offer a highly selective and sustainable alternative to traditional chemical methods.

Current synthetic strategies often involve the coupling of a pre-functionalized picolinic acid with an appropriate amine or the modification of a picolinamide backbone. google.comresearchgate.net For instance, the synthesis could involve the reaction of a thiol-containing picolinamide with a trifluoromethylating agent or the coupling of a trifluoromethylthiolated picolinic acid derivative. x-mol.netresearchgate.net

Synthetic ApproachDescriptionPotential AdvantagesKey Challenges
Linear SynthesisStep-wise construction of the molecule from simpler starting materials.Well-established and predictable.Often lengthy, leading to lower overall yields and higher cost.
Convergent SynthesisIndependently synthesizing key fragments of the molecule and then coupling them together.Can lead to higher overall yields and greater flexibility.Requires careful planning and optimization of the fragment coupling step.
Late-Stage FunctionalizationIntroducing the trifluoromethylthio group at a late stage of the synthesis.Allows for the rapid generation of analogs for structure-activity relationship studies.Can be challenging to achieve high regioselectivity and yield.

Exploration of Undiscovered Reactivity Patterns

The interplay between the picolinamide moiety and the trifluoromethylthio group in this compound could lead to novel and unexplored reactivity. The electron-withdrawing nature of the -SCF3 group can significantly influence the electronic properties of the pyridine (B92270) ring, potentially opening up new avenues for chemical transformations. x-mol.net Future research should investigate:

Reactions at the Pyridine Ring: How the -SCF3 group affects electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring.

Modulation of the Amide Bond: The influence of the trifluoromethylthio substituent on the reactivity and stability of the picolinamide's amide bond.

Oxidation and Reduction Chemistry: The behavior of the sulfur atom in the -SCF3 group under various oxidative and reductive conditions.

Understanding these reactivity patterns is crucial for the chemical diversification of the this compound scaffold and for elucidating its potential metabolic pathways.

Advanced Computational Modeling for Predictive Design

Computational modeling and in silico screening are powerful tools for accelerating the discovery and optimization of new bioactive molecules. jchemlett.com For trifluoromethylthiolated picolinamides, computational approaches can be used to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogs. jchemlett.com

Simulate Target Binding: Use molecular docking and molecular dynamics simulations to understand how these compounds interact with their biological targets at the molecular level.

Optimize Physicochemical Properties: Predict properties such as solubility, lipophilicity, and metabolic stability to guide the design of molecules with improved drug-like characteristics.

These computational methods can help prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Computational MethodApplication in Drug DiscoveryRelevance to this compound
QSARPredicting the biological activity of compounds based on their chemical structure.To guide the design of more potent analogs.
Molecular DockingPredicting the binding orientation of a small molecule to a protein target.To identify potential biological targets and understand binding interactions.
Molecular DynamicsSimulating the movement of atoms and molecules over time.To assess the stability of the ligand-protein complex.

Design of Highly Selective Chemical Probes and Agrochemical Leads

The unique properties of the trifluoromethylthio group make this compound a promising scaffold for the development of highly selective chemical probes and next-generation agrochemicals. researchgate.net

Chemical Probes: These are small molecules used to study biological processes. researchgate.netnih.govrsc.org By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the this compound scaffold, it may be possible to develop probes for identifying and studying specific protein targets. nih.govchemrxiv.org

Agrochemical Leads: The trifluoromethyl group is a common feature in many modern pesticides due to its ability to enhance biological activity and metabolic stability. nih.govresearchoutreach.orgresearchgate.net Picolinamide-based compounds have also shown promise as fungicides. google.com Therefore, this compound and its derivatives are attractive candidates for development as novel herbicides, insecticides, or fungicides. rsc.orgnih.gov

Scale-Up Synthesis Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production presents a significant challenge for many complex organic molecules. google.com For this compound to be commercially viable as a pharmaceutical or agrochemical, robust and scalable synthetic routes are essential. Future research in this area should focus on:

Process Optimization: Optimizing reaction conditions to maximize yield, minimize waste, and ensure product purity on a large scale.

Cost-Effective Reagents: Identifying and developing cheaper and more readily available starting materials and reagents.

Safety and Hazard Analysis: Conducting thorough safety assessments to identify and mitigate any potential hazards associated with the large-scale synthesis.

The development of practical and economical scale-up methodologies will be critical for translating the scientific potential of this compound into real-world applications.

Q & A

Q. What are the standard synthetic routes for 3-((Trifluoromethyl)thio)picolinamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like tetrachloromonospirocyclotriphosphazenes are synthesized via stepwise substitution reactions in tetrahydrofuran (THF) with carbazolyldiamine and triethylamine, monitored by thin-layer chromatography (TLC) . Yield optimization requires controlling stoichiometry (e.g., 1:1 molar ratios of reactants), temperature (room temperature for stability of trifluoromethyl groups), and solvent polarity. Orthogonal design methods can systematically evaluate factors like reaction time, catalyst loading, and solvent choice .

  • Key Data :

  • Example reaction time: 72 hours for analogous amide couplings .
  • Molecular formula: C₇H₅F₃N₂O (derived from structural analogs) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies trifluoromethyl (-CF₃) chemical shifts (~-60 to -70 ppm). ¹H NMR resolves aromatic protons in the picolinamide moiety (δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 190.12 g/mol for analogs) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹).
  • HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethylthio (-SCF₃) group in catalytic or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron-withdrawing effects of -SCF₃ on the picolinamide core. Key steps:

Optimize geometry using B3LYP/6-31G(d) basis sets.

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Simulate interaction energies with biological targets (e.g., enzymes) via molecular docking (AutoDock Vina).
Validation requires correlation with experimental kinetics (e.g., reaction rates in Suzuki-Miyaura couplings) .

  • Key Data :
  • Example DFT parameters: Gibbs free energy (ΔG) of activation for -SCF₃ substitution .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer :
  • Comparative Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For instance, discrepancies in antibacterial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) .

  • Dose-Response Curves : Re-evaluate potency using standardized protocols (e.g., CLSI guidelines).

  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., -Cl vs. -CF₃) with activity trends. For example, marine sponge-derived amides show enhanced anti-quorum sensing with electron-withdrawing groups .

    • Key Data :
  • Example SAR: Trifluoromethyl groups increase metabolic stability but may reduce solubility .

Methodological Design & Optimization

Q. How can factorial design optimize the synthesis and bioactivity testing of this compound derivatives?

  • Methodological Answer : A 2³ factorial design evaluates three factors (e.g., temperature, catalyst type, solvent polarity) at two levels (high/low). Steps:

Define response variables (yield, IC₅₀).

Randomize experimental runs to minimize bias.

Analyze interactions using ANOVA.
Example: Solvent polarity (THF vs. DMF) significantly impacts yield in Pd-catalyzed couplings .

  • Key Data :
  • Optimal solvent: THF (yield >85% for spirocyclic phosphazenes) .

Data Interpretation & Validation

Q. What statistical methods are robust for analyzing dose-dependent biological effects of this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit IC₅₀/EC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values.
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.